molecular formula C11H22N2O2 B1375601 tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate CAS No. 473839-07-5

tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate

Cat. No. B1375601
M. Wt: 214.3 g/mol
InChI Key: LHSNRJGZDUFKQT-RKDXNWHRSA-N
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Description

“tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate” is a chemical compound with the CAS Number: 473839-07-5. It has a molecular weight of 214.31 and its IUPAC name is tert-butyl (3S,4S)-3-methyl-4-piperidinylcarbamate .


Synthesis Analysis

The synthesis of carbamates like “tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate” often involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate then undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, providing carbamates through trapping of the isocyanate intermediate .


Molecular Structure Analysis

The molecular structure of “tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate” can be represented by the InChI code: 1S/C11H22N2O2/c1-8-7-12-6-5-9 (8)13-10 (14)15-11 (2,3)4/h8-9,12H,5-7H2,1-4H3, (H,13,14)/t8-,9-/m0/s1 . The compound has a molecular formula of C11H22N2O2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate” include a molecular weight of 214.30 g/mol, an XLogP3-AA of 1.5, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 .

Scientific Research Applications

Application in Organic Chemistry

  • Summary of the Application : “tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate” is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . It is also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Application in Photochemistry

  • Summary of the Application : Carbazole-based compounds, such as “tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate”, are ubiquitous in organic optoelectronic materials .
  • Methods of Application : The study involved the use of femtosecond and nanosecond UV–Vis–NIR transient absorption spectroscopy, as well as time-resolved fluorescence experiments upon photoexcitation in the deep-UV range .
  • Results or Outcomes : The study provided a detailed investigation of the excited-state relaxation of these compounds. The results provide important photophysical information for the interpretation of carbazole relaxation in more complex environments .

Application in Alzheimer’s Disease Research

  • Summary of the Application : In vitro studies suggested that a compound similar to “tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate” can act as both β-secretase and an acetylcholinesterase inhibitor, preventing the amyloid beta peptide (Aβ) aggregation and the formation of fibrils (fAβ) from Aβ1-42 .
  • Methods of Application : The study involved in vitro testing of the compound’s ability to inhibit β-secretase and acetylcholinesterase, as well as its ability to prevent Aβ aggregation .
  • Results or Outcomes : The results suggested that the compound could potentially be used in the treatment of Alzheimer’s disease by preventing the formation of Aβ fibrils .

Safety And Hazards

The safety information for “tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate” includes hazard statements H302, H315, H319, H335 and precautionary statements P261, P271, P280, P301, P301, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

tert-butyl N-[(3R,4R)-3-methylpiperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-7-12-6-5-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSNRJGZDUFKQT-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCC[C@H]1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901168896
Record name rel-1,1-Dimethylethyl N-[(3R,4R)-3-methyl-4-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901168896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate

CAS RN

473839-07-5
Record name rel-1,1-Dimethylethyl N-[(3R,4R)-3-methyl-4-piperidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473839-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-1,1-Dimethylethyl N-[(3R,4R)-3-methyl-4-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901168896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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